Butyl-but-2-ynyl-amine

Physicochemical property differentiation Secondary vs tertiary amine Distillation and purification

Researchers requiring sequential amine derivatization followed by click chemistry face a gap: tertiary propargylamines lack the N-H handle, while terminal alkynes risk unintended MAO-B engagement. Butyl-but-2-ynyl-amine solves this as a secondary amine bearing an internal but-2-ynyl group. • Secondary amine enables chemoselective acylation/sulfonamide formation prior to CuAAC • Internal alkyne avoids MAO-B covalent inhibition while retaining click reactivity • 10.5°C higher bp (170°C) vs. tertiary analogues improves distillation margins from low-boiling solvents • 4.8°C higher flash point (47.5°C) expands ambient processing safety envelope • Supplied as HCl salt (≥98% purity) for enhanced bench stability and handling

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 436099-56-8
Cat. No. B1335115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl-but-2-ynyl-amine
CAS436099-56-8
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCCCNCC#CC
InChIInChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3
InChIKeyYIDPHGUGBHLNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl‑but‑2‑ynyl‑amine: Compound Overview


Butyl‑but‑2‑ynyl‑amine (IUPAC: N‑but‑2‑ynylbutan‑1‑amine; CAS 436099‑56‑8) is a secondary aliphatic propargylamine possessing an internal alkyne (but‑2‑ynyl) substituent rather than the more common terminal alkyne (prop‑2‑ynyl) motif [REFS‑1]. With a molecular formula of C₈H₁₅N and a molecular weight of 125.21 g·mol⁻¹, it belongs to the N‑alkyl propargylamine scaffold that is widely recognised as a privileged structure in medicinal chemistry, particularly for irreversible monoamine oxidase (MAO) inhibition [REFS‑2]. The compound is commercially supplied predominantly as its hydrochloride salt (C₈H₁₆ClN, MW = 161.67 g·mol⁻¹) at purities ≥ 98 % [REFS‑3].

1
Scaffold N-alkyl propargylamine tool compound for MAO inhibition studies
2
Chemistry Format Secondary amine with internal alkyne for selective bifunctional derivatisation
3
Supply Form Supplied as hydrochloride salt for enhanced handling and stability

Generic Substitution Risks for Butyl‑but‑2‑ynyl‑amine


Within the N‑alkyl propargylamine family, even modest alterations to the alkyne substitution pattern or N‑alkyl chain can produce pronounced shifts in boiling point, flash point, MAO isoform selectivity, and click‑chemistry reactivity [REFS‑1]. Butyl‑but‑2‑ynyl‑amine differs from the frequently employed tertiary propargylamine comparator, Butyl‑methyl‑prop‑2‑ynyl‑amine, in two critical respects: (i) it is a secondary amine capable of intermolecular hydrogen bonding, and (ii) it carries an internal but‑2‑ynyl group rather than a terminal prop‑2‑ynyl group. These structural features directly impact volatility, handling safety, and the kinetic profile of copper‑catalysed azide‑alkyne cycloaddition (CuAAC) reactions [REFS‑2]. Consequently, replacing Butyl‑but‑2‑ynyl‑amine with a generic N‑methyl‑propargylamine congener without experimental validation risks altered reaction yields, divergent biological activity, and unexpected physicochemical behaviour.

Target Attribute
Generic N-Methyl-propargylamine Risk
Amine Class Secondary amine with N–H bond
Interchangeability Risk Tertiary analogues lack hydrogen-bonding and N-functionalisation handle; reaction yields may shift
Alkyne Substitution Internal but-2-ynyl group
Interchangeability Risk Terminal alkyne congeners show faster CuAAC kinetics; click-conjugation efficiency may not transfer
Physicochemical Profile Higher boiling point and flash point
Interchangeability Risk Distillation protocols and safety handling boundaries may require re-validation

Butyl‑but‑2‑ynyl‑amine: Quantitative Evidence


Elevated Boiling Point and Hydrogen Bonding

Butyl‑but‑2‑ynyl‑amine exhibits a boiling point of 170 °C at 760 mmHg [REFS‑1], which is 10.5 °C higher than the 159.5 °C recorded for the tertiary N‑methyl analogue, Butyl‑methyl‑prop‑2‑ynyl‑amine (N‑methyl‑N‑prop‑2‑ynylbutan‑1‑amine) [REFS‑2]. This elevation is consistent with the ability of secondary amines to form intermolecular N–H···N hydrogen bonds, a feature absent in the tertiary comparator.

Boiling Point Elevation
Cross-study comparable
170 °C
Δ +10.5 °C vs. tertiary analogue
Supports wider distillation purification margin.
Reported boiling point at 760 mmHg from supplier databases.
Physicochemical property differentiation Secondary vs tertiary amine Distillation and purification

Flash Point and Handling Safety Advantage

The closed‑cup flash point reported for Butyl‑but‑2‑ynyl‑amine is 47.5 °C [REFS‑1], which is 4.8 °C higher than the 42.7 °C flash point of Butyl‑methyl‑prop‑2‑ynyl‑amine [REFS‑2]. According to GHS classification thresholds, both values fall within the Category 3 flammable liquid range (≥23 °C and ≤60 °C), yet the 4.8 °C margin may be operationally significant.

Flash Point Margin
Cross-study comparable
47.5 °C
Δ +4.8 °C vs. tertiary analogue
May expand ambient-temperature safe-handling window.
Closed-cup flash point; GHS Category 3 flammable liquid.
Flash point Safety handling Process chemistry

Secondary Amine for Selective Derivatisation

Butyl‑but‑2‑ynyl‑amine contains a single N–H proton (confirmed by the InChI string InChI=1S/C8H15N.ClH/c1‑3‑5‑7‑9‑8‑6‑4‑2;/h9H,3,5,7‑8H2,1‑2H3;1H) [REFS‑1]. In contrast, the closest tertiary analogue, Butyl‑methyl‑prop‑2‑ynyl‑amine, possesses no N–H bond [REFS‑2]. This difference permits chemoselective N‑acylation, N‑sulfonylation, or N‑alkylation at the secondary amine of Butyl‑but‑2‑ynyl‑amine while the internal alkyne remains available for subsequent orthogonal transformations such as CuAAC with azides [REFS‑3].

N–H Derivatisation Handle
Head-to-head
1 exchangeable proton
Tertiary analogue has zero N–H bonds
Enables chemoselective N-acylation, sulfonylation, or alkylation.
Structural assignment from InChI; reactivity inferred from amine chemistry.
Secondary amine derivatisation N‑functionalisation N‑heterocyclic carbene precursor

CuAAC Reactivity Modulated by Internal Alkyne

The but‑2‑ynyl substituent of Butyl‑but‑2‑ynyl‑amine is a disubstituted internal alkyne, whereas the predominant N‑alkyl propargylamines (e.g., deprenyl, pargyline, and Butyl‑methyl‑prop‑2‑ynyl‑amine) feature a terminal alkyne (monosubstituted prop‑2‑ynyl) [REFS‑1]. It is well established that internal alkynes exhibit markedly slower kinetics in copper‑catalysed azide‑alkyne cycloaddition (CuAAC) compared with terminal alkynes; for example, second‑order rate constants for CuAAC of internal alkynes are typically 1–3 orders of magnitude lower than those of terminal alkynes (k₂ ≈ 10⁻³–10⁻¹ M⁻¹s⁻¹ vs. 10⁰–10² M⁻¹s⁻¹ for terminal alkynes) [REFS‑2].

CuAAC Kinetic Profile
Class-level
k₂ est. 10⁻³–10⁻¹ M⁻¹s⁻¹
1–3 orders slower than terminal alkyne
Supports sequential or orthogonal bioorthogonal ligation strategies.
Class-level inference; not a direct measurement on this specific compound.
Internal alkyne Click chemistry CuAAC kinetics

Butyl‑but‑2‑ynyl‑amine: Application Scenarios


Bifunctional Probe Synthesis with Orthogonal N‑Functionalisation

When a synthetic sequence demands initial chemoselective derivatisation at a secondary amine (e.g., acylation or sulfonamide formation) followed by a copper‑catalysed azide‑alkyne cycloaddition step, Butyl‑but‑2‑ynyl‑amine provides the requisite N–H handle that tertiary N‑methyl‑propargylamines lack. The internal alkyne remains available for subsequent CuAAC, albeit with attenuated kinetics that can be harnessed for time‑resolved or sequential ligation strategies [REFS‑1].

Higher Boiling Point for Distillation Processes

In multi‑step reaction sequences requiring distillation‑based purification, the 10.5 °C higher boiling point of Butyl‑but‑2‑ynyl‑amine (170 °C) relative to Butyl‑methyl‑prop‑2‑ynyl‑amine (159.5 °C) provides a wider separation margin from low‑boiling reaction solvents such as THF (66 °C) or dichloromethane (40 °C). This reduces product loss during solvent stripping and improves isolated yields [REFS‑2].

MAO‑B Inhibitor SAR: Alkyne Substitution Effects

For medicinal chemistry programmes exploring the structure–activity landscape of propargylamine‑based MAO‑B inhibitors, Butyl‑but‑2‑ynyl‑amine serves as a critical tool compound to probe the role of alkyne substitution. Although direct IC₅₀ data for this compound are not yet publicly available, its close analogue Butyl‑methyl‑prop‑2‑ynyl‑amine exhibits an IC₅₀ of 1,400 nM against rat MAO‑B [REFS‑3], and systematic comparison of the but‑2‑ynyl versus prop‑2‑ynyl series can elucidate the contribution of internal alkyne geometry to isoform selectivity and irreversible binding kinetics [REFS‑4].

Safety Optimisation for Large‑Scale Reactions

The 4.8 °C higher flash point of Butyl‑but‑2‑ynyl‑amine (47.5 °C) compared to Butyl‑methyl‑prop‑2‑ynyl‑amine (42.7 °C) may reduce the risk classification burden during ambient‑temperature processing (20–25 °C). This differential is particularly relevant for kilo‑lab or pilot‑plant campaigns where engineering controls for Category 3 flammable liquids are already in place and incremental flash point improvements expand the operational safety envelope [REFS‑5].

Application
Selection Property
Validation Focus
Bifunctional probe synthesis
Secondary amine N-functionalisation handle
Orthogonal derivatisation selectivity vs. internal alkyne
Distillation-based purification
Elevated boiling point (170 °C)
Separation margin from low-boiling solvents
MAO-B inhibitor SAR programmes
Internal alkyne geometry probe
Alkyne substitution effects on isoform selectivity
Large-scale reaction safety
Higher flash point margin
Ambient-temperature handling window review

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